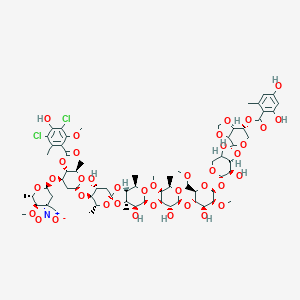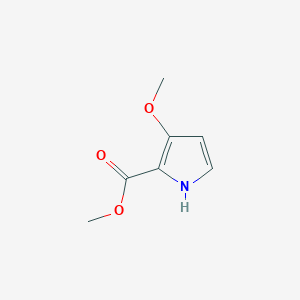
Methyl-2-Methylchinolin-6-carboxylat
Übersicht
Beschreibung
Methyl 2-methylquinoline-6-carboxylate is an organic compound with the molecular formula C12H11NO2 It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Wissenschaftliche Forschungsanwendungen
Methyl 2-methylquinoline-6-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Methyl 2-methylquinoline-6-carboxylate is a derivative of quinoline, a heterocyclic compound that has been widely studied for its versatile applications in the fields of industrial and synthetic organic chemistry . .
Mode of Action
Quinoline derivatives have been known to interact with various biological targets, leading to a range of effects . The specific interactions of Methyl 2-methylquinoline-6-carboxylate with its targets would need further investigation.
Biochemical Pathways
Quinoline and its derivatives have been reported to have substantial biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound is reported to be a solid at room temperature, with a molecular weight of 20122 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Quinoline derivatives have been reported to have substantial biological activities , suggesting that they may have a range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. Methyl 2-methylquinoline-6-carboxylate is reported to be stable under dry, room temperature conditions .
Biochemische Analyse
Biochemical Properties
Methyl 2-methylquinoline-6-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, it can bind to specific proteins, altering their conformation and function. These interactions can lead to changes in cellular metabolism and signaling pathways.
Cellular Effects
The effects of Methyl 2-methylquinoline-6-carboxylate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . This compound can also alter the activity of key signaling molecules, such as kinases and phosphatases, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, Methyl 2-methylquinoline-6-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of Methyl 2-methylquinoline-6-carboxylate can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of Methyl 2-methylquinoline-6-carboxylate vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, such as inducing oxidative stress and apoptosis in cells.
Metabolic Pathways
Methyl 2-methylquinoline-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can also affect metabolic flux by altering the levels of key metabolites. For example, it has been shown to increase the production of reactive oxygen species (ROS), which can impact cellular redox balance and metabolic activity .
Transport and Distribution
Within cells and tissues, Methyl 2-methylquinoline-6-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can also accumulate in specific cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism and function.
Subcellular Localization
The subcellular localization of Methyl 2-methylquinoline-6-carboxylate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. This localization is essential for its role in modulating cellular metabolism and signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methylquinoline-6-carboxylate can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline and acrolein as starting materials. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, under reflux conditions . Another method involves the Doebner-Miller reaction, where aniline reacts with ethyl acetoacetate in the presence of zinc chloride as a catalyst .
Industrial Production Methods: Industrial production of methyl 2-methylquinoline-6-carboxylate often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: 2-methylquinoline derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-methylquinoline-6-carboxylate can be compared with other quinoline derivatives such as:
- Quinoline-6-carboxylic acid
- 2-methylquinoline
- 6-methylquinoline
Uniqueness:
- Methyl 2-methylquinoline-6-carboxylate has a unique ester functional group at the 6-position, which can influence its reactivity and biological activity compared to other quinoline derivatives .
- Quinoline-6-carboxylic acid lacks the methyl group at the 2-position, which can affect its chemical properties and applications .
- 2-methylquinoline does not have the carboxylate group, making it less versatile in certain synthetic applications .
- 6-methylquinoline has a methyl group at the 6-position instead of the carboxylate group, leading to different reactivity and potential uses .
Eigenschaften
IUPAC Name |
methyl 2-methylquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-9-7-10(12(14)15-2)5-6-11(9)13-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSIXOOGGCSYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368012 | |
| Record name | methyl 2-methylquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108166-01-4 | |
| Record name | methyl 2-methylquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)



![8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-](/img/structure/B180367.png)
![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)
